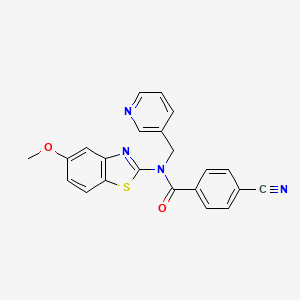
PCSK9 Modulator
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PCSK9 modulator is a modulator of proprotein convertase subtilisin kexin like type 9 (PCSK9).
Aplicaciones Científicas De Investigación
Modulation of Plasma PCSK9 and Cholesterol Homeostasis
Proprotein convertase subtilisin/kexin type 9 (PCSK9) modulators have been noted for their influence on plasma cholesterol levels by interacting with low-density lipoprotein receptors (LDLR). PCSK9's impact on LDLR degradation plays a pivotal role in cholesterol homeostasis, with studies revealing that variants of PCSK9 can affect plasma cholesterol levels, either positively or negatively, thereby influencing the risk of atherosclerosis. The expression, secretion, and plasma levels of PCSK9 can be modulated by various factors, including the proprotein convertase furin, natural inhibitors like annexin-A2, or lipid-altering agents such as statins, fibrates, ezetimibe, and berberine (Davignon, Dubuc, & Seidah, 2010).
Impact on Neurocognitive Function and Central Nervous System
There's growing interest in the role of PCSK9 in the central nervous system, particularly its involvement in neurogenesis, neuronal migration, and apoptosis. Observational studies have detected increased expression of PCSK9 in specific areas of the central nervous system during embryonic development, and it has been shown to modulate LDLR levels in ischemic brain areas. Despite potential concerns about the neurological side effects of PCSK9 inhibitors, recent evidence suggests that these effects are not significant, and PCSK9's role in the nervous system physiology continues to be a subject of study (Mannarino, Sahebkar, Bianconi, Serban, Banach, & Pirro, 2018).
Innovative Therapeutic Approaches and Drug Development
Recent advancements in the field of PCSK9 research have led to the development of various therapeutic approaches aimed at reducing its LDLR degrading activity. This includes the discovery of small-molecule PCSK9 modulators, such as a series of 2,3'-diindolylmethanes, which hold promise for the treatment of hypercholesterolemia. These small molecules can significantly lower PCSK9 protein levels, presenting a novel pathway for managing cholesterol levels (Winston-McPherson, Xie, Yang, Li, Shu, & Tang, 2019).
Role in Lipoprotein Metabolism and Cardiovascular Health
PCSK9's role in lipoprotein metabolism and its influence on cardiovascular health have been extensively documented. It is recognized as a key modulator of cholesterol metabolism, interacting with LDL receptors and thereby influencing circulating levels of LDL cholesterol. This has led to the development of PCSK9 inhibitors, including monoclonal antibodies, as potent therapeutic agents in the management of hypercholesterolemia and associated cardiovascular diseases. The rapid translation of discoveries in PCSK9 biology into effective medical therapies underscores its significance in cardiovascular health (Shapiro, Tavori, & Fazio, 2018).
Propiedades
Fórmula molecular |
C15H6ClF6NO |
|---|---|
Peso molecular |
365.66 |
Nombre IUPAC |
7-Chloro-6-(trifluoromethyl)-2-(4-(trifluoromethyl)phenyl)benzo[d]oxazole |
InChI |
InChI=1S/C15H6ClF6NO/c16-11-9(15(20,21)22)5-6-10-12(11)24-13(23-10)7-1-3-8(4-2-7)14(17,18)19/h1-6H |
Clave InChI |
SIKMFPAJZVLOEM-UHFFFAOYSA-N |
SMILES |
FC(C1=CC=C(C2=NC3=CC=C(C(F)(F)F)C(Cl)=C3O2)C=C1)(F)F |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
PCSK9 modulator |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-benzyl-4-[3-[[(1-methylpiperidin-4-yl)amino]methyl]phenyl]benzenesulfonamide](/img/structure/B1193160.png)
![3-(3-chlorophenyl)-N-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B1193161.png)